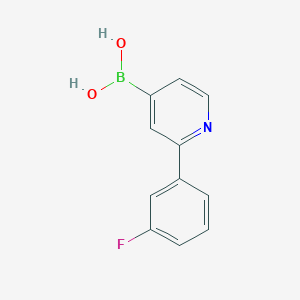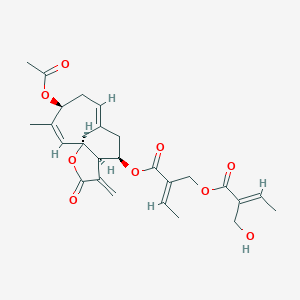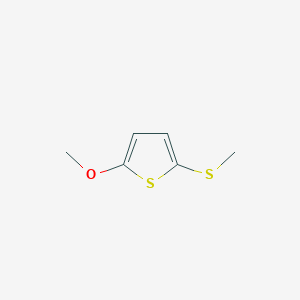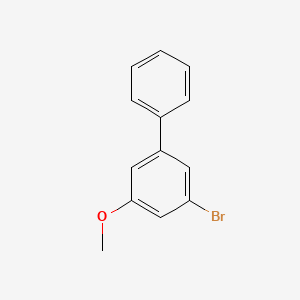
(2-(3-Fluorophenyl)pyridin-4-yl)boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-(3-Fluorophenyl)pyridin-4-yl)boronic acid: is an organoboron compound that features a boronic acid group attached to a pyridine ring, which is further substituted with a fluorophenyl group. This compound is of significant interest in organic chemistry due to its utility in various cross-coupling reactions, particularly the Suzuki-Miyaura coupling, which is widely used in the synthesis of biaryl compounds.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (2-(3-Fluorophenyl)pyridin-4-yl)boronic acid typically involves the halogen-metal exchange reaction followed by borylation. A common method includes the reaction of a halogenated pyridine with a metalation reagent to form an organometallic intermediate, which is then reacted with a boric acid ester to yield the desired boronic acid .
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of microwave-assisted synthesis and palladium-catalyzed reactions are common in industrial settings to enhance reaction efficiency and reduce production time .
Analyse Chemischer Reaktionen
Types of Reactions: (2-(3-Fluorophenyl)pyridin-4-yl)boronic acid primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura coupling, where it reacts with various electrophiles to form carbon-carbon bonds . It can also participate in oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Typically involves a palladium catalyst, a base (such as potassium carbonate), and an organic solvent (like toluene or ethanol) under mild conditions.
Oxidation: Can be achieved using oxidizing agents like hydrogen peroxide or peracids.
Reduction: Involves reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products: The major products formed from these reactions are often biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
Wissenschaftliche Forschungsanwendungen
Chemistry: In organic synthesis, (2-(3-Fluorophenyl)pyridin-4-yl)boronic acid is used to create complex molecules through cross-coupling reactions. It is particularly valuable in the synthesis of biaryl compounds, which are common motifs in many natural products and pharmaceuticals .
Biology and Medicine: This compound is used in the development of new drugs and therapeutic agents. Its ability to form stable carbon-carbon bonds makes it a key intermediate in the synthesis of biologically active molecules .
Industry: In the industrial sector, this compound is used in the production of advanced materials, including polymers and liquid crystals, due to its unique chemical properties .
Wirkmechanismus
The primary mechanism of action for (2-(3-Fluorophenyl)pyridin-4-yl)boronic acid in cross-coupling reactions involves the formation of a palladium complex, which facilitates the transfer of the boronic acid group to the electrophile. . The molecular targets and pathways involved are primarily related to the catalytic cycle of the palladium catalyst.
Vergleich Mit ähnlichen Verbindungen
4-Pyridinylboronic acid: Similar in structure but lacks the fluorophenyl group, making it less versatile in certain synthetic applications.
2-Fluorophenylboronic acid: Contains the fluorophenyl group but lacks the pyridine ring, which can limit its reactivity in certain contexts.
3-Pyridinylboronic acid: Similar to 4-pyridinylboronic acid but with the boronic acid group attached at a different position on the pyridine ring, affecting its reactivity and applications.
Uniqueness: The presence of both the fluorophenyl and pyridine groups in (2-(3-Fluorophenyl)pyridin-4-yl)boronic acid provides a unique combination of electronic and steric properties, making it highly versatile for a wide range of synthetic applications. This dual functionality allows for more complex and diverse chemical transformations compared to its simpler analogs .
Eigenschaften
Molekularformel |
C11H9BFNO2 |
|---|---|
Molekulargewicht |
217.01 g/mol |
IUPAC-Name |
[2-(3-fluorophenyl)pyridin-4-yl]boronic acid |
InChI |
InChI=1S/C11H9BFNO2/c13-10-3-1-2-8(6-10)11-7-9(12(15)16)4-5-14-11/h1-7,15-16H |
InChI-Schlüssel |
XNMMDRQPHYKQNF-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=CC(=NC=C1)C2=CC(=CC=C2)F)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-5-(2-hydroxy-3,4-dimethylphenyl)-1H-pyrazole-3-carboxamide](/img/structure/B14088236.png)

![7-Chloro-1-(3,4-dimethoxyphenyl)-2-(4,5-dimethyl-1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14088249.png)
![2,4-dichloro-6-methyl-5H,6H,7H-pyrrolo[3,4-d]pyrimidine](/img/structure/B14088250.png)

![1-(3-Ethoxy-4-propoxyphenyl)-7-methyl-2-propyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14088264.png)
![1-(4-Butoxyphenyl)-7-methyl-2-(pyridin-3-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14088265.png)
![2-(1,3-Benzothiazol-2-yl)-1-[4-(propan-2-yl)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14088269.png)
![6,7-Dimethyl-2-(5-methyl-1,2-oxazol-3-yl)-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14088279.png)
![3-hexyl-9-(3-methoxyphenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B14088281.png)
![3-(5-chloro-2-hydroxy-4-methylphenyl)-4-(3,4-diethoxyphenyl)-5-(pyridin-3-ylmethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14088284.png)
![1-[3-Methoxy-4-(2-methylpropoxy)phenyl]-2-(4-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14088286.png)
![(2S,3S)-4-[(1S,4aS,4bS,6S,7S,10aS)-6-[(2S,3R,4S,5S,6S)-4-[(2S,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-hydroxy-5-(3-hydroxybenzoyl)oxy-6-methyloxan-2-yl]oxy-7-hydroxy-2,4b,8,8,10a-pentamethyl-4,4a,5,6,7,8a,9,10-octahydro-1H-phenanthren-1-yl]-2-amino-3-methoxybutanoic acid](/img/structure/B14088289.png)

